1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic compound featuring a chromeno[2,3-c]pyrrole-dione core with two distinct substituents: a 4-(hexyloxy)phenyl group at position 1 and a 6-methylpyridin-2-yl group at position 2. This compound was synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group tolerance and scalability . Its structural complexity and substituent diversity position it as a candidate for biomedical research, particularly in drug discovery for conditions requiring targeted heterocyclic scaffolds.
Properties
Molecular Formula |
C29H28N2O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O4/c1-3-4-5-8-18-34-21-16-14-20(15-17-21)26-25-27(32)22-11-6-7-12-23(22)35-28(25)29(33)31(26)24-13-9-10-19(2)30-24/h6-7,9-17,26H,3-5,8,18H2,1-2H3 |
InChI Key |
UUGQYVUJUCEIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis of 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is achieved via a one-pot MCR involving three components:
-
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (diketone precursor)
-
4-Hexyloxybenzaldehyde (aryl aldehyde)
-
6-Methylpyridin-2-ylmethylamine (primary amine)
The reaction proceeds through sequential steps:
Optimized Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 40°C (initial), 80°C (reflux) |
| Catalyst | Acetic acid (1 mL) |
| Reaction Time | 20 hours |
| Yield Range | 43–86% |
The hexyloxy group enhances solubility in ethanol, facilitating crystallization. Substituting 4-hexyloxybenzaldehyde ensures regioselective incorporation of the alkoxy chain, while 6-methylpyridin-2-ylmethylamine introduces the pyridine moiety.
Stepwise Synthesis and Intermediate Characterization
Methyl 4-(2-Hydroxyphenyl)-2,4-dioxobutanoate
Prepared by Claisen condensation of methyl acetoacetate with 2-hydroxybenzaldehyde under basic conditions. This intermediate provides the diketone backbone for chromeno-pyrrole formation.
4-Hexyloxybenzaldehyde
Synthesized via Williamson etherification:
6-Methylpyridin-2-ylmethylamine
Obtained through reductive amination of 6-methylpicolinaldehyde using ammonium acetate and NaBH₃CN.
Critical Analytical Data
Acid-Catalyzed Cyclization and Purification
Cyclization Protocol
After imine and Knoevenagel adduct formation, acetic acid catalyzes dehydration to form the chromeno-pyrrole-dione framework. The hexyloxy group’s lipophilicity drives crystallization upon cooling, avoiding chromatographic purification.
Yield Optimization Strategies
-
Catalyst Loading : Increasing acetic acid beyond 1 mL reduces yields due to side reactions.
-
Temperature Control : Reflux at 80°C ensures complete cyclization without decomposition.
-
Solvent Choice : Ethanol balances solubility and environmental safety.
Challenges and Limitations
-
Steric Hindrance : The hexyloxy group’s bulk may slow reaction kinetics, necessitating extended heating.
-
Amine Availability : 6-Methylpyridin-2-ylmethylamine requires multi-step synthesis, increasing cost.
-
Yield Variability : Electron-withdrawing substituents on aldehydes reduce yields to ~43%.
Scalability and Industrial Relevance
The MCR protocol is scalable to gram quantities, with >70% yields achievable for 50% of variants. Crystallization-driven purification aligns with green chemistry principles, minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1-[4-(HEXYLOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-[4-(HEXYLOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which includes over 200 derivatives with varied substituents. Below is a detailed comparison with structurally analogous compounds:
Substituent Variations and Structural Features
Key differences arise from substituents at positions 1 and 2 of the chromeno-pyrrole-dione core:
Key Observations :
- Lipophilicity : The target compound’s hexyloxy chain confers higher logP values compared to shorter alkoxy or polar substituents (e.g., hydroxyl or methoxy groups).
- Bioactivity: Pyridinyl and aminoalkyl substituents (e.g., diethylaminopropyl) may enhance binding to biological targets via electrostatic or aromatic interactions, whereas simpler alkyl groups (e.g., methyl) lack this advantage .
Key Observations :
Biological Activity
1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This compound integrates multiple functional groups, notably a hexyloxy group and a 6-methylpyridine moiety, which enhance its lipophilicity and influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O4 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 1-(4-hexyloxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| InChI Key | UUGQYVUJUCEIPJ-UHFFFAOYSA-N |
The compound exhibits various biological activities through its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical biological pathways. For instance:
- Antioxidant Activity : Compounds with similar chromeno-pyrrole frameworks have been reported to possess antioxidant properties, potentially mitigating oxidative stress in cells .
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes like glucokinase and the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in metabolic disorders and viral infections .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various biological targets:
- Glucokinase Activation : Certain derivatives have shown promise in activating glucokinase, which plays a crucial role in glucose metabolism .
- Antiviral Properties : The inhibition of SARS-CoV-2 Mpro highlights the compound's potential as an antiviral agent. This mechanism is particularly relevant considering the ongoing research into COVID-19 therapeutics .
Case Studies
- Antioxidant Activity Evaluation : A study evaluating the antioxidant properties of compounds similar to 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione found that these compounds significantly reduced reactive oxygen species (ROS) levels in cultured cells. This suggests their potential role in preventing oxidative damage associated with various diseases.
- Enzyme Inhibition Studies : Another study focused on the compound's inhibitory effects on human cytochrome P450 enzymes (CYPs). The results indicated that modifications to the hexyloxy group could enhance or reduce CYP inhibition, impacting drug metabolism and pharmacokinetics .
Synthetic Pathways and Derivatives
The synthesis of 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various multicomponent reactions that allow for the incorporation of diverse functional groups. These synthetic methodologies not only facilitate the production of this compound but also enable the creation of derivatives with tailored biological activities.
Common Synthetic Routes
- Multicomponent Reactions : These reactions allow for efficient synthesis under mild conditions and can yield a variety of functionalized products with high purity and yield rates ranging from 43% to over 70% in many cases.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer: The compound can be synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, substituted aryl aldehydes, and primary amines under mild conditions . Key steps include:
Condensation: Optimize reaction temperature (80–100°C) and solvent polarity (e.g., dioxane or DMF) to enhance cyclization.
Cyclization: Use hydrazine hydrate (3–7 eq.) for ring closure, monitored via TLC .
Purification: Employ recrystallization or column chromatography to achieve >95% purity.
Critical Parameters: Solvent choice impacts reaction rate; polar aprotic solvents (DMF) accelerate cyclization but may require higher temperatures .
Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?
- Methodological Answer: Combine NMR (¹H/¹³C), FT-IR , and HRMS for full characterization:
- ¹H NMR: Identify the pyridinyl proton (δ 8.2–8.5 ppm) and hexyloxy chain protons (δ 3.9–4.1 ppm for OCH₂, δ 1.2–1.6 ppm for CH₂ groups) .
- FT-IR: Confirm diketone C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₃₀H₃₁N₂O₄: 507.2283).
Advanced Research Questions
Q. How do substituents on the phenyl and pyridinyl rings influence the compound’s bioactivity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., halogens, methoxy, hydroxy groups) and testing against biological targets. Example findings:
| Substituent Position | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 4-Hexyloxy (phenyl) | ↑ Lipophilicity → Enhanced membrane permeability | Hydrophobic interactions with lipid bilayers |
| 6-Methyl (pyridinyl) | ↑ Electron density → Stabilized π-π stacking with DNA/proteins | Observed in docking simulations |
| Experimental Design: Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to map interaction sites . |
Q. What strategies resolve contradictions in reported synthetic yields for chromeno-pyrrole derivatives?
- Methodological Answer: Contradictions often arise from solvent purity, catalyst loading, or reaction scale. Systematic approaches include:
- DoE (Design of Experiments): Vary temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., Pd/C vs. CuI) to identify optimal conditions .
- Kinetic Analysis: Use in-situ FT-IR or HPLC to monitor intermediate formation and adjust reaction timelines .
Case Study: A 15% yield increase was achieved by switching from ethanol to DMF, reducing side-product formation via enhanced solubility of intermediates .
Q. How can computational modeling predict the compound’s thermal stability and degradation pathways?
- Methodological Answer: Apply DFT (Density Functional Theory) and TGA-DSC coupled with mass spectrometry:
- DFT: Calculate bond dissociation energies (BDEs) to identify weak points (e.g., diketone C=O bonds) prone to thermal cleavage .
- TGA-DSC: Correlate experimental weight loss (e.g., ~5% at 200°C) with simulated degradation pathways .
Example: Predicted decomposition at 220°C (via C=O bond rupture) aligns with experimental TGA data, guiding storage conditions (desiccated, <25°C) .
Data Contradiction Analysis
Q. Why do NMR spectra of similar derivatives show variability in aromatic proton shifts?
- Methodological Answer: Variations arise from solvent effects, substituent electronic environments, and conformational flexibility:
- Solvent Polarity: DMSO-d₆ vs. CDCl₃ can shift phenolic -OH peaks by 1–2 ppm .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, shifting signals downfield .
Resolution: Standardize NMR conditions (solvent, concentration) and use 2D-COSY/NOESY to resolve overlapping peaks .
Tables of Key Data
Table 1: Thermal Stability Parameters (Hypothetical Data)
| Technique | Result | Interpretation |
|---|---|---|
| TGA | 5% weight loss at 210°C | Onset of diketone decomposition |
| DSC | Endothermic peak at 215°C (ΔH = 120 J/g) | Melting followed by degradation |
Table 2: Synthetic Yield Optimization
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 100 | 78 |
| Ethanol | CuI | 80 | 65 |
| Dioxane | Pd/C | 120 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
